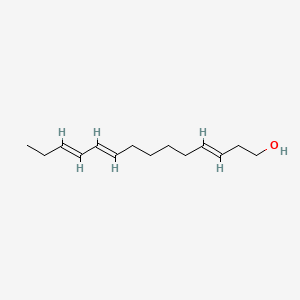

3E, 9E, 11E-tetradecatrien-1-ol

Description

Properties

Molecular Formula |

C14H24O |

|---|---|

Molecular Weight |

208.34 g/mol |

IUPAC Name |

(3E,9E,11E)-tetradeca-3,9,11-trien-1-ol |

InChI |

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-6,11-12,15H,2,7-10,13-14H2,1H3/b4-3+,6-5+,12-11+ |

InChI Key |

RYGDFSMKQQGRNI-JHHIBIJLSA-N |

Isomeric SMILES |

CC/C=C/C=C/CCCC/C=C/CCO |

Canonical SMILES |

CCC=CC=CCCCCC=CCCO |

Origin of Product |

United States |

Preparation Methods

Advantages

High Stereochemical Control: The use of Pd-catalyzed cross-coupling and HWE condensation allows precise control over the geometry of each double bond, essential for biological activity.

Versatility: The modular nature of coupling reactions facilitates the synthesis of various isomers and analogs for structure-activity relationship studies.

Purity: Advanced chromatographic techniques ensure the isolation of compounds with >99% isomeric purity.

Challenges

Synthetic Complexity: Multiple steps with sensitive intermediates require careful reaction condition optimization.

Isomerization Risks: Double bonds may isomerize under certain conditions, necessitating mild reaction and purification protocols.

Scale-Up Limitations: The complexity and cost of reagents may limit large-scale production.

Summary Table of Preparation Methods for 3E, 9E, 11E-Tetradecatrien-1-ol

| Method | Key Reagents/Techniques | Stereochemical Control | Yield Range | Purity Achieved | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed cross-coupling | Alkenyl halides, organocopper/boron | Excellent | Moderate | >99% isomeric | Widely used for assembling conjugated systems |

| Horner-Wadsworth-Emmons (HWE) | Phosphonate esters, aldehydes | High | Moderate | High | Effective for E-alkene formation |

| Cadiot-Chodkiewicz coupling | Terminal alkynes, haloalkynes | Good | Moderate | High | Useful for enyne intermediates |

| Protective group strategy | TBDMS, acetyl protection | N/A | N/A | N/A | Protects hydroxyl during synthesis |

| Chromatographic purification | HPLC, AgNO3-silica gel chromatography | N/A | N/A | >99% | Essential for isomer separation |

Chemical Reactions Analysis

Types of Reactions

3E, 9E, 11E-tetradecatrien-1-ol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The double bonds can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using Pd/C or nickel catalysts.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products Formed

Oxidation: Formation of tetradecatrienal or tetradecatrienoic acid.

Reduction: Formation of tetradecanol.

Substitution: Formation of tetradecatrienyl halides or esters.

Scientific Research Applications

Scientific Research Applications

3E, 9E, 11E-tetradecatrien-1-ol functions as a pheromone component in certain insect species, which facilitates communication and mating behaviors. It has been documented in termite trails, where it plays a role in trail marking and attracting other termites. Research on the interaction of this compound with biological systems has revealed that its structure influences how effectively it binds to receptors in insects. The specific configuration of double bonds affects its volatility and interaction dynamics with olfactory receptors. Such studies are crucial for developing pest control strategies that utilize pheromones for trapping or repelling target species.

Pest Control

This compound, along with tetradecadienyl acetates, can be used as an attractant in moth traps . These traps may include a moth restraint in addition to the compounds . These compounds can attract moths to a particular location, and can disrupt mating of moths in a particular area . This is achieved by providing a quantity of an attractant that is above that emanating from moths and sufficient to prevent pheromone communication . The use of these attractants and methods provides a biorational alternative to broad-based pesticides for combatting infestations .

Structural Similarities with Other Compounds

Several compounds share structural similarities with this compound. These compounds exhibit different biological activity profiles, and have potential applications in synthetic chemistry.

Table of Compounds with Structural Similarities

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (Z,E)-9,11-Tetradecadien-1-ol | Contains double bonds at different positions | Exhibits different biological activity profiles |

| (3E,5E,11E)-Trideca-1,3,5,11-tetraen-7,9-diyne | More extensive unsaturation | Potential applications in synthetic chemistry |

| (3Z)-Tetradecen-1-ol | Single double bond at position 3 | Less complex than tetradecatrienols |

Mechanism of Action

The mechanism of action of 3E, 9E, 11E-tetradecatrien-1-ol involves its interaction with cellular membranes and enzymes. The compound’s conjugated double bonds allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, its hydroxyl group can form hydrogen bonds with proteins, influencing enzyme activity and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Differences

The following table summarizes key structural and functional differences between 3E,9E,11E-tetradecatrien-1-ol and related compounds:

Key Observations:

Chain Length and Functional Groups: The primary alcohol group in 3E,9E,11E-tetradecatrien-1-ol contrasts with the acetate ester in the tetradecatrienyl derivative and the carboxylic acid in the octadecatrienoic acid . These functional groups influence solubility and volatility; for example, the acetate ester (lipophilic) is more volatile than the alcohol, enhancing its efficacy as a pheromone. The longer 18-carbon chain of 9Z,11E,13E-octadecatrienoic acid increases its molecular weight and likely reduces volatility compared to the 14-carbon compounds.

Double Bond Configuration :

- The all-trans configuration in 3E,9E,11E-tetradecatrien-1-ol may confer rigidity to the molecule, affecting binding specificity in biological systems. In contrast, the mixed E/Z configuration in (3E,8Z,11Z)-tetradecatrienyl acetate creates a bent geometry critical for insect receptor recognition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.